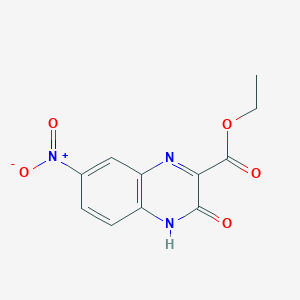

ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate

Description

Properties

CAS No. |

78115-65-8 |

|---|---|

Molecular Formula |

C11H9N3O5 |

Molecular Weight |

263.21 g/mol |

IUPAC Name |

ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate |

InChI |

InChI=1S/C11H9N3O5/c1-2-19-11(16)9-10(15)13-7-4-3-6(14(17)18)5-8(7)12-9/h3-5H,2H2,1H3,(H,13,15) |

InChI Key |

RGAAOKDXIMNYAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |

Origin of Product |

United States |

Preparation Methods

Condensation of o-Phenylenediamines with Diethyl 2-oxomalonate

A widely reported method involves the condensation of 4-substituted-1,2-phenylenediamines with diethyl 2-oxomalonate in the presence of a mild acid catalyst such as citric acid in ethanol at room temperature. This reaction yields ethyl 6- or 7-substituted-3-oxo-3,4-dihydroquinoxaline-2-carboxylates as key intermediates.

| Parameter | Details |

|---|---|

| Starting materials | 4-substituted-1,2-phenylenediamine, diethyl 2-oxomalonate |

| Catalyst | Citric acid (15 mol%) |

| Solvent | Ethanol |

| Temperature | Room temperature |

| Reaction time | Typically several hours |

| Product | Ethyl 7-substituted-3-oxo-3,4-dihydroquinoxaline-2-carboxylate |

| Yield | Moderate to high (not always specified) |

This step is crucial for establishing the quinoxaline ring system with the ester functionality at position 2 and the nitro group at position 7 if the diamine is appropriately substituted.

Chlorination and Subsequent Substitution

Following the formation of dihydroquinoxaline intermediates, chlorination at position 3 using phosphorus oxychloride (POCl3) in the presence of N,N-dimethylformamide (DMF) as a catalyst is performed. This step converts the 3-oxo group to a 3-chloro intermediate, which is reactive for further nucleophilic substitution.

| Parameter | Details |

|---|---|

| Reagents | Phosphorus oxychloride (POCl3), DMF (catalyst) |

| Conditions | Reflux |

| Intermediate | 3-chloro-ethyl 7-nitro-quinoxaline-2-carboxylate |

| Stability | Intermediate used immediately due to instability |

This intermediate then undergoes nucleophilic aromatic substitution with nucleophiles such as 3-aminophenol or other amines to introduce further functional groups if desired.

Direct Nitration of Quinoxaline Derivatives

In some synthetic routes, nitration is performed directly on quinoxaline derivatives to introduce the nitro group at the 7-position. This method requires careful control of reaction conditions to avoid over-nitration or degradation.

- Typical nitrating agents include nitric acid or mixed acid systems.

- Reaction temperatures are controlled to moderate levels to ensure regioselectivity.

- Post-reaction workup includes neutralization and purification steps.

However, this method is less commonly reported for the ethyl ester derivatives due to potential side reactions affecting the ester moiety.

Alternative Synthetic Routes via Functionalized o-Phenylenediamines

Some studies report the use of pre-nitrated o-phenylenediamines as starting materials, which are then condensed with diethyl 2-oxomalonate to yield the target compound directly, avoiding post-synthesis nitration steps.

This approach benefits from:

- Higher regioselectivity.

- Simplified purification.

- Potentially higher overall yields.

Representative Synthesis Example from Literature

Based on the synthesis described in a recent study:

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of 4-nitro-o-phenylenediamine with diethyl 2-oxomalonate | Ethanol, citric acid catalyst, room temperature, stirring | Not specified | Formation of ethyl 7-nitro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate |

| 2 | Chlorination with POCl3/DMF | Reflux | Not specified | Formation of 3-chloro intermediate |

| 3 | Nucleophilic substitution (if applicable) | Ethanol, microwave irradiation or reflux | Not specified | Optional step for further derivatization |

| 4 | Purification | Column chromatography | - | Purity confirmed by spectroscopic methods |

Characterization and Analytical Data

The synthesized ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the quinoxaline ring and ester group.

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight.

- Melting Point Determination: Provides purity indication.

- Infrared (IR) Spectroscopy: Characteristic carbonyl (C=O) and nitro (NO2) group absorptions.

- Thin Layer Chromatography (TLC): Used for reaction monitoring and purity check.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation with diethyl 2-oxomalonate | Substituted o-phenylenediamine, diethyl 2-oxomalonate | Citric acid, ethanol | Room temperature | Mild conditions, good regioselectivity | Requires substituted diamine |

| Chlorination and substitution | Dihydroquinoxaline intermediate | POCl3, DMF | Reflux | Enables further functionalization | Intermediate instability |

| Direct nitration | Quinoxaline ester | Nitric acid or mixed acid | Controlled temperature | Direct introduction of nitro group | Risk of side reactions |

| Use of pre-nitrated diamines | Nitrated o-phenylenediamine | Same as condensation step | Room temperature | Higher selectivity, avoids nitration step | Availability of nitrated diamine |

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 7-amino-3-oxo-4H-quinoxaline-2-carboxylate.

Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: 7-amino-3-oxo-4H-quinoxaline-2-carboxylate.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is investigated for its potential anticancer properties and its role as a kinase inhibitor.

Mechanism of Action

The mechanism of action of ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs in the Quinoxaline Family

Ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate

- Substituents : Methyl groups at positions 6 and 7 vs. a nitro group at position 6.

- Molecular Formula : C₁₃H₁₄N₂O₃ (vs. C₁₁H₉N₃O₅ for the nitro analog).

- Properties :

- Synthetic Accessibility : Methylation is straightforward, whereas nitration requires controlled conditions to avoid over-oxidation .

Ethyl 7-methyl-4-oxo-1H-quinoline-3-carboxylate

- Core Structure: Quinoline (one nitrogen) vs. quinoxaline (two nitrogens).

- Substituents : Methyl at position 7 vs. nitro at position 7.

- Properties: Quinoline’s reduced aromaticity compared to quinoxaline may decrease planarity, affecting crystal packing and intermolecular interactions . The nitro analog’s higher polarity may reduce solubility in organic solvents compared to the methyl derivative .

Functional Group Variations

Nitro vs. Methyl Substituents

- Electronic Effects : Nitro groups withdraw electron density, stabilizing negative charges and enhancing electrophilic reactivity. Methyl groups donate electrons, increasing basicity of adjacent nitrogens .

- Biological Activity: Nitro groups are associated with antimicrobial activity but may introduce toxicity risks. Methyl derivatives, like ethyl 7-methyl-4-oxo-1H-quinoline-3-carboxylate, are intermediates in quinolone antibiotics (e.g., ciprofloxacin) with lower cytotoxicity .

Ester vs. Carboxylic Acid Derivatives

- Solubility: Esters (e.g., ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate) are more lipophilic than carboxylic acids, impacting bioavailability .

Crystallographic and Hydrogen Bonding Comparisons

- Nitro-Containing Compounds: The nitro group acts as a hydrogen bond acceptor, enabling robust crystal packing. For example, ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate forms ribbon-like structures via N–H···O and O–H···O bonds .

- Methyl-Containing Compounds: Reduced hydrogen bonding capacity leads to less dense packing, as seen in ethyl 6,7-dimethyl-3-oxo-4H-quinoxaline-2-carboxylate, which lacks strong polar interactions .

Physicochemical Properties

Biological Activity

Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including this compound, have been shown to exhibit a wide range of biological activities, such as anticancer , antimicrobial , antiviral , and anti-inflammatory effects. These compounds are structurally characterized by the fused quinoxaline ring system, which is crucial for their biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. This compound has been evaluated for its efficacy against various cancer cell lines. For instance, it demonstrated promising activity with IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) .

Case Study: Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoxaline scaffold significantly influence its anticancer activity. The presence of electron-donating groups at specific positions enhances potency, while electron-withdrawing groups tend to reduce it. For example, compounds with methoxy substituents showed improved activity compared to their halogenated counterparts .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT116 | 2.5 | |

| Ethyl 7-nitro derivative | MCF-7 | 9.0 | |

| Doxorubicin (control) | MCF-7 | 11.77 ± 4.57 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The mechanism is believed to involve inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

The biological activities of this compound can be attributed to several mechanisms:

- Kinase Inhibition : It acts as a dual inhibitor of Pim kinases (Pim1 and Pim2), which are implicated in cancer progression and drug resistance. This inhibition leads to reduced cell proliferation in cancer cells expressing high levels of these kinases .

- Radical Generation : Under UV irradiation, quinoxaline derivatives can generate reactive oxygen species (ROS), contributing to their anticancer effects by inducing oxidative stress in tumor cells .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate?

- Methodology : Synthesis optimization requires balancing reaction conditions (e.g., solvent choice, temperature, catalyst use) and regioselectivity. For example, nitro-group placement in quinoxaline derivatives often demands careful control of electron-withdrawing/donating effects to avoid side products . Ethanol is a common solvent for nitro-substituted quinoxaline syntheses due to its polarity and compatibility with nitro-group stability .

- Data Analysis : Monitor reaction progress via TLC or HPLC to identify intermediates and optimize yield. Compare spectroscopic data (e.g., NMR, IR) with structurally analogous compounds, such as ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives, to verify regioselectivity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use X-ray crystallography (as in CCDC 1983315 for nitro-thiophene quinoxaline derivatives ) to resolve the crystal structure. Pair this with computational simulations (e.g., DFT) to validate bond angles and intermolecular interactions.

- Cross-Validation : Compare experimental FT-IR and / NMR spectra with quantum-chemically predicted values. For example, hydrogen bonding patterns (e.g., C–H⋯O interactions) in similar compounds like 8-nitroquinolones can guide spectral assignments .

Q. What safety protocols are critical when handling this compound?

- Handling : Follow SDS guidelines for nitroaromatic compounds, including PPE (gloves, lab coats, goggles) and fume hood use. Avoid skin contact, as nitro groups can sensitize skin .

- Waste Disposal : Segregate nitro-containing waste for specialized treatment to prevent environmental release of toxic byproducts .

Advanced Research Questions

Q. How can computational methods improve reaction design for nitro-substituted quinoxalines?

- Methodology : Use quantum chemical reaction path searches (e.g., via ICReDD’s approach ) to predict transition states and intermediates. For example, simulate nitro-group orientation during cyclization to minimize steric hindrance.

- Experimental Feedback : Integrate computational predictions with empirical data (e.g., XRD results ) to refine reaction mechanisms and optimize catalytic conditions.

Q. What strategies resolve contradictions in reported synthetic yields for ethyl 7-nitro-3-oxo-4H-quinoxaline derivatives?

- Root-Cause Analysis : Investigate variables like solvent purity, nitro-group stability under reflux, or competing pathways (e.g., over-oxidation). For instance, discrepancies in yields of similar compounds (e.g., ethyl 7-chloro-6-fluoro-4-oxo-quinolones) often arise from uncontrolled humidity or oxygen exposure .

- Statistical Design : Apply DOE (Design of Experiments) to isolate critical factors (e.g., temperature, stoichiometry) and validate reproducibility .

Q. How can researchers design experiments to probe the biological activity of this compound?

- Assay Selection : Test antimicrobial activity against Gram-positive/negative bacteria and fungi using microdilution assays, referencing protocols for tricyclic fluoroquinolones . Include cytotoxicity assays (e.g., MTT on mammalian cells) to evaluate selectivity.

- SAR Analysis : Modify substituents (e.g., ester groups, nitro positions) and correlate changes with bioactivity. For example, nitro placement at C7 in quinolones enhances DNA gyrase inhibition .

Q. What advanced techniques characterize intermolecular interactions in this compound crystals?

- Techniques : Use Hirshfeld surface analysis to map van der Waals interactions and hydrogen bonding. Compare with C–H⋯O/N interactions observed in similar quinoxaline derivatives .

- Thermal Analysis : Perform DSC/TGA to assess thermal stability and polymorphism, critical for pharmaceutical formulation .

Q. How can green chemistry principles be applied to synthesize this compound?

- Solvent Selection : Replace ethanol with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Catalysis : Explore heterogeneous catalysts (e.g., zeolites) to enhance nitro-group incorporation efficiency and reduce waste .

Methodological Tables

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Regioselectivity | DFT-guided solvent polarity adjustment | |

| Reaction Yield | DOE to isolate temperature/catalyst effects | |

| Crystal Purity | Hirshfeld surface analysis + XRD validation | |

| Bioactivity Screening | Microdilution assays + cytotoxicity profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.